8-Methyl-1-oxa-8-azaspiro[4.5]decan-4-amine
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Overview
Description
8-Methyl-1-oxa-8-azaspiro[45]decan-4-amine is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-1-oxa-8-azaspiro[4.5]decan-4-amine typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction is carried out under specific conditions to ensure the formation of the desired spirocyclic structure. The process involves multiple steps, including nucleophilic substitution and cyclization reactions.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings. The key to industrial production lies in optimizing reaction conditions and scaling up the process to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-1-oxa-8-azaspiro[4.5]decan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
8-Methyl-1-oxa-8-azaspiro[4.5]decan-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 8-Methyl-1-oxa-8-azaspiro[4.5]decan-4-amine involves its interaction with specific molecular targets. For instance, it has been studied as an allosteric inhibitor of SHP2, a protein tyrosine phosphatase involved in cell signaling pathways . The compound binds to the allosteric site of SHP2, modulating its activity and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-8-oxa-1-azaspiro[4.5]decan-3-amine: Similar spirocyclic structure with slight variations in functional groups.
2-Oxa-8-azaspiro[4.5]decan-4-amine: Another spirocyclic compound with different substituents.
Uniqueness
8-Methyl-1-oxa-8-azaspiro[4.5]decan-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an allosteric inhibitor of SHP2 sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications .
Properties
Molecular Formula |
C9H18N2O |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
8-methyl-1-oxa-8-azaspiro[4.5]decan-4-amine |
InChI |
InChI=1S/C9H18N2O/c1-11-5-3-9(4-6-11)8(10)2-7-12-9/h8H,2-7,10H2,1H3 |
InChI Key |
JCBHPBOLKIORGQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CC1)C(CCO2)N |
Origin of Product |
United States |
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